2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromine atom, a furan ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, suggesting that this compound may also interact with a variety of molecular targets .
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various chemical reactions, suggesting that this compound may also be involved in a variety of biochemical pathways .
Pharmacokinetics
Based on its structure, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been shown to have various effects, suggesting that this compound may also have a variety of molecular and cellular effects .
Action Environment
The action of this compound is likely to be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:
Sulfonamide Formation: The reaction of an amine with a sulfonyl chloride to form the sulfonamide group.
Furan Ring Introduction: The incorporation of the furan ring through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring and sulfonamide group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel drugs and studying enzyme inhibition.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: It is explored for its role in various biological processes, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with the furan ring at a different position.
2-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the specific positioning of the bromine atom and the furan ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-7,9-10,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSKDYCQWDMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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